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Compound of Interest
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Cat. No.: B1219991 Get Quote

For researchers and professionals in drug development and chemical analysis, mass

spectrometry is an indispensable tool for molecular structure elucidation. The fragmentation

pattern observed in a mass spectrum provides a molecular fingerprint, offering clues to the

connectivity of atoms within a molecule. This guide provides a detailed interpretation of the

mass spectrum of 1-iodobutane, comparing its fragmentation behavior with its structural

isomers and other halogenated butanes.

Comparative Fragmentation Analysis
The electron ionization (EI) mass spectrum of 1-iodobutane is characterized by several key

fragments. The molecular ion peak ([M]•+) is observed at a mass-to-charge ratio (m/z) of 184,

corresponding to the molecular weight of the parent molecule, [CH₃CH₂CH₂CH₂I]•+.[1][2][3]

Unlike compounds containing chlorine or bromine, 1-iodobutane does not exhibit a significant

M+2 peak because iodine is monoisotopic (¹²⁷I).[1][4]

The most abundant fragment, known as the base peak, is observed at m/z 57. This peak arises

from the cleavage of the weak carbon-iodine bond, resulting in the formation of the butyl

carbocation ([C₄H₉]⁺).[1][2][3] This fragmentation is a dominant pathway due to the relatively

low C-I bond energy. Other significant peaks in the spectrum include fragments at m/z 41

([C₃H₅]⁺) and m/z 29 ([C₂H₅]⁺), which result from further fragmentation of the butyl cation.[1] A

small peak at m/z 127, corresponding to the iodine cation ([I]⁺), is also typically observed.[1][4]

The fragmentation patterns of the structural isomers of 1-iodobutane, such as 2-iodobutane, 1-

iodo-2-methylpropane, and 2-iodo-2-methylpropane, also show a molecular ion at m/z 184 and

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1219991?utm_src=pdf-interest
https://www.benchchem.com/product/b1219991?utm_src=pdf-body
https://www.benchchem.com/product/b1219991?utm_src=pdf-body
https://www.docbrown.info/page06/spectra2/1-iodobutane-ms.htm
https://docbrown.info/page06/spectra2/1-iodobutane-nmr1h.htm
https://docbrown.info/page06/spectra2/1-iodobutane-ir.htm
https://www.benchchem.com/product/b1219991?utm_src=pdf-body
https://www.docbrown.info/page06/spectra2/1-iodobutane-ms.htm
https://www.docbrown.info/page06/spectra2/1-iodo-2-methylpropane-ms.htm
https://www.docbrown.info/page06/spectra2/1-iodobutane-ms.htm
https://docbrown.info/page06/spectra2/1-iodobutane-nmr1h.htm
https://docbrown.info/page06/spectra2/1-iodobutane-ir.htm
https://www.docbrown.info/page06/spectra2/1-iodobutane-ms.htm
https://www.docbrown.info/page06/spectra2/1-iodobutane-ms.htm
https://www.docbrown.info/page06/spectra2/1-iodo-2-methylpropane-ms.htm
https://www.benchchem.com/product/b1219991?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


a base peak at m/z 57.[2][3][4] However, the relative intensities of other fragment ions can

differ, providing a basis for their differentiation.

In comparison to other 1-halobutanes, the fragmentation of 1-iodobutane is distinct. For

instance, the mass spectrum of 1-bromobutane shows a characteristic M+2 peak of nearly

equal intensity to the M peak, due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in an

approximate 1:1 ratio.[5]

Quantitative Fragmentation Data
The following table summarizes the prominent peaks in the mass spectrum of 1-iodobutane
and its isomers.

m/z
Proposed
Fragment
Ion

1-
Iodobutane
Relative
Abundance
(%)

2-
Iodobutane
Relative
Abundance
(%)

1-Iodo-2-
methylprop
ane
Relative
Abundance
(%)

2-Iodo-2-
methylprop
ane
Relative
Abundance
(%)

184

[C₄H₉I]•+

(Molecular

Ion)

Low Low Low Very Low

127 [I]⁺ Low Low Low Low

57
[C₄H₉]⁺

(Base Peak)
100 100 100 100

41 [C₃H₅]⁺ High High High High

29 [C₂H₅]⁺ High High High High

Note: Relative abundances are generalized from typical spectra and may vary based on

experimental conditions.

Fragmentation Pathway of 1-Iodobutane
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The fragmentation of 1-iodobutane upon electron ionization can be visualized as a series of

bond cleavages, originating from the molecular ion.
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Caption: Fragmentation pathway of 1-iodobutane in EI-MS.

Experimental Protocol
The following protocol outlines a standard method for obtaining the mass spectrum of 1-
iodobutane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with

an electron ionization (EI) source is typically used.

Sample Preparation:

Prepare a dilute solution of 1-iodobutane (e.g., 100 ppm) in a volatile solvent such as

dichloromethane or methanol.
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Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Gas Chromatography (GC) Parameters:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate

of 10 °C/min.

Mass Spectrometry (MS) Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Ion Source Temperature: 230 °C.

Mass Range: Scan from m/z 25 to 200.

Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the

solvent peak.

Data Analysis:

Identify the chromatographic peak corresponding to 1-iodobutane.

Extract the mass spectrum from this peak.

Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

Compare the obtained spectrum with a reference library spectrum for confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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